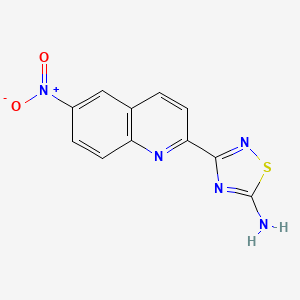
3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are nitrogen-containing bicyclic compounds known for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong nitrating agents such as nitric acid and sulfuric acid, and the process may involve multiple steps to ensure the correct functional groups are introduced.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required standards.
化学反应分析
Types of Reactions: 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may use agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or iodine (I2).
Major Products Formed:
科学研究应用
Chemistry: In chemistry, 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Its ability to disrupt bacterial cell walls and inhibit growth makes it a candidate for developing new antibiotics.
Medicine: In medicine, the compound's anticancer properties are of particular interest. Studies have indicated its ability to induce apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment.
Industry: Industrially, this compound is used in the development of dyes, pigments, and other chemical products. Its unique structure and properties make it suitable for various applications in material science and manufacturing.
作用机制
The mechanism by which 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, disrupting normal cellular functions and leading to cell death. The exact molecular targets and pathways can vary depending on the biological context and the specific application.
相似化合物的比较
2-(8-Nitroquinolin-3-yl)phenol
4-(5-Nitroquinolin-6-yl)cyclohexanol
2-(6-Nitroquinolin-5-yl)acetonitrile
Uniqueness: 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. Its thiadiazole ring, in particular, contributes to its distinct reactivity and biological activity compared to other quinoline derivatives.
属性
分子式 |
C11H7N5O2S |
|---|---|
分子量 |
273.27 g/mol |
IUPAC 名称 |
3-(6-nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H7N5O2S/c12-11-14-10(15-19-11)9-3-1-6-5-7(16(17)18)2-4-8(6)13-9/h1-5H,(H2,12,14,15) |
InChI 键 |
WXAAWCGGDOHKQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=N2)C3=NSC(=N3)N)C=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


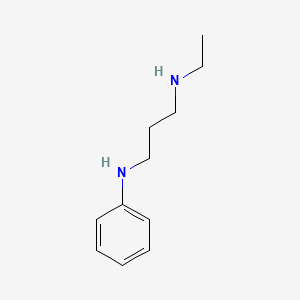

![3-[(4-chloro-2-fluorophenyl)methyl]-7-ethyl-2H-indazole](/img/structure/B15356326.png)
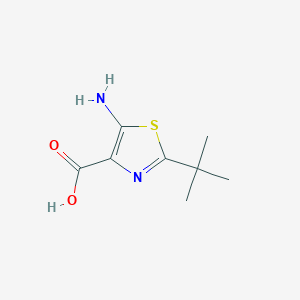
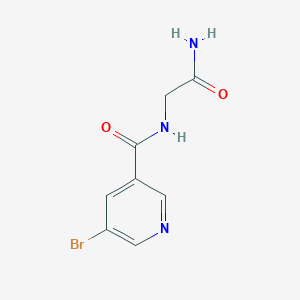
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-D-tryptophan](/img/structure/B15356344.png)

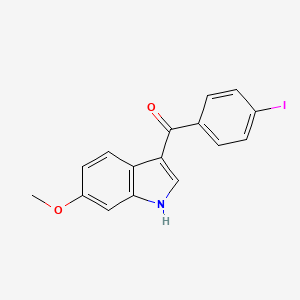

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)
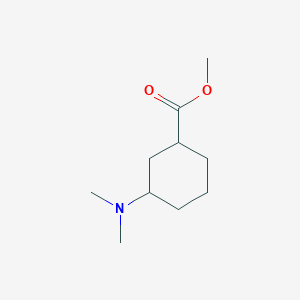


![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
